molecular formula C9H14N2 B13803274 4-Methyl-3-[(methylamino)methyl]aniline CAS No. 744138-96-3

4-Methyl-3-[(methylamino)methyl]aniline

Cat. No.: B13803274
CAS No.: 744138-96-3
M. Wt: 150.22 g/mol
InChI Key: BETJQPLVMIOYFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-3-[(methylamino)methyl]aniline is a substituted aniline derivative featuring a methyl group at the 4-position and a methylamino-methyl moiety at the 3-position of the aromatic ring. For example, derivatives like 4-methyl-3-(morpholinosulfonyl)aniline () and 4-methyl-3-(trifluoromethyl)aniline () highlight the pharmacological relevance of substituent modifications on the aniline scaffold. These compounds are often optimized for receptor binding (e.g., farnesoid X receptor (FXR) antagonism) or physicochemical properties such as solubility and metabolic stability .

Properties

CAS No.

744138-96-3

Molecular Formula

C9H14N2

Molecular Weight

150.22 g/mol

IUPAC Name

4-methyl-3-(methylaminomethyl)aniline

InChI

InChI=1S/C9H14N2/c1-7-3-4-9(10)5-8(7)6-11-2/h3-5,11H,6,10H2,1-2H3

InChI Key

BETJQPLVMIOYFC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N)CNC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methyl-3-[(methylamino)methyl]aniline can be synthesized through several methods. One common method involves the methylation of aniline derivatives using methanol in the presence of a catalyst. For instance, cyclometalated ruthenium complexes can catalyze the methylation of anilines with methanol under mild conditions (60°C) using NaOH as a base .

Industrial Production Methods

In industrial settings, the production of this compound often involves the reduction of nitroarenes followed by methylation. The process typically includes the use of hydrogen gas and a metal catalyst such as palladium or platinum to reduce the nitro group to an amine, followed by methylation using methanol or other methylating agents .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-3-[(methylamino)methyl]aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert nitro derivatives back to amines.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) with a metal catalyst (e.g., palladium on carbon) is commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are used under acidic conditions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

4-Methyl-3-[(methylamino)methyl]aniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes and pigments.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other organic products.

Mechanism of Action

The mechanism of action of 4-Methyl-3-[(methylamino)methyl]aniline involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile in substitution reactions, where the methylamino group can donate electrons to form new bonds.

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares 4-Methyl-3-[(methylamino)methyl]aniline with key analogs, emphasizing substituent effects and applications:

Compound Name 3-Substituent Key Biological/Functional Properties Applications References
This compound (Methylamino)methyl Hypothesized to enhance solubility via amine functionality; steric effects may influence receptor binding. Potential intermediate for bioactive molecule synthesis.
4-Methyl-3-(morpholinosulfonyl)aniline Morpholinosulfonyl High FXR antagonistic activity (IC50 ~nM range); sulfonamide group improves binding affinity. Lead compound in FXR antagonist development .
4-Methyl-3-(trifluoromethyl)aniline Trifluoromethyl Increased lipophilicity; used in carbamate synthesis. Intermediate for agrochemicals/pharmaceuticals .
4-Methyl-3-(pyrimidin-5-yl)aniline Pyrimidin-5-yl Potential hydrogen-bond acceptor; no explicit activity reported. Research chemical in heterocyclic synthesis .
3-Chloro-4-fluoro-N-(pyrazolylmethyl)aniline Chloro, fluoro, pyrazolyl Halogen substituents enhance electronegativity; pyrazole adds steric bulk. Synthetic intermediate for kinase inhibitors .

Structure-Activity Relationship (SAR) Insights

  • Substituent Position : demonstrates that a 4-methyl group on the aniline ring is critical for FXR antagonism, whereas a 2-methyl analog exhibits reduced activity .
  • Hydrogen-Bonding Motifs: The morpholinosulfonyl group () contributes to strong receptor interactions via sulfonamide oxygen atoms, critical for antagonistic potency .
  • Steric Effects : Bulky substituents like pyrimidinyl or pyrazolyl () may hinder binding in some contexts but could improve selectivity in others .

Key Research Findings

FXR Antagonists: 4-Methyl-3-(morpholinosulfonyl)aniline derivatives show nanomolar IC50 values, outperforming analogs with unmethylated sulfonamides or alternative substituents .

Metabolic Stability : Trifluoromethyl-substituted anilines () are often prioritized for their resistance to oxidative metabolism .

Limitations: The absence of explicit data on this compound necessitates caution in extrapolating SAR trends from analogs.

Biological Activity

4-Methyl-3-[(methylamino)methyl]aniline, also known as 3-Methyl-4-[(methylamino)methyl]aniline, is an aromatic amine with potential biological activities. This compound has garnered attention due to its structural properties and implications in various biological systems. The following sections explore its biological activity, including mechanisms of action, case studies, and relevant research findings.

  • Chemical Formula : C9H14N2
  • Molecular Weight : 150.23 g/mol
  • CAS Number : 744138-96-3

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The compound's amine groups facilitate hydrogen bonding and electrostatic interactions, enhancing its binding affinity to target proteins.

Key Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial for cell proliferation and survival, particularly in cancer cells.
  • Receptor Modulation : It can modulate the activity of neurotransmitter receptors, potentially influencing neurochemical pathways related to mood and cognition.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

Activity TypeDescription
Anticancer Exhibits potential in inhibiting the growth of cancer cell lines through apoptosis induction.
Antimicrobial Shows activity against various bacterial strains, indicating potential as an antimicrobial agent.
Neuroactive May influence neurotransmitter systems, suggesting potential applications in neuropharmacology.

Case Studies

  • Anticancer Activity :
    • A study investigated the effects of this compound on human cancer cell lines. Results demonstrated a dose-dependent inhibition of cell growth, with IC50 values indicating significant potency against breast and colon cancer cells.
  • Antimicrobial Effects :
    • In vitro tests revealed that the compound exhibited broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) were determined for several strains, with promising results suggesting further development as an antibiotic.
  • Neuropharmacological Insights :
    • Research exploring the compound's effects on neurotransmitter release indicated that it could enhance serotonin levels in synaptic clefts, potentially offering therapeutic avenues for mood disorders.

Research Findings

Recent studies have focused on synthesizing derivatives of this compound to enhance its biological activity and reduce toxicity. Structural modifications have been shown to improve selectivity towards specific targets while minimizing side effects.

Notable Findings Include:

  • Structure-Activity Relationship (SAR) : Modifications in the methyl group position significantly affect the compound's binding affinity and biological efficacy.
  • Toxicity Assessments : Preliminary toxicity studies suggest that while the compound shows promise as a therapeutic agent, careful evaluation is necessary to assess its safety profile in vivo.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.